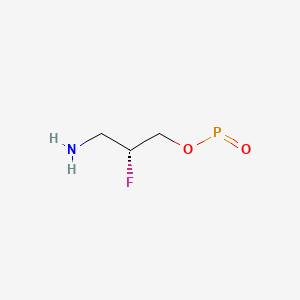
Azido-PEG2-t-Boc-hidrazida
Descripción general
Descripción
Azido-PEG2-t-Boc-hydrazide is a polyethylene glycol (PEG) derivative containing an azide group and a Boc-protected hydrazide. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Aplicaciones Científicas De Investigación
Azido-PEG2-t-Boc-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mecanismo De Acción
Target of Action
Azido-PEG2-t-Boc-hydrazide, also known as Azido-PEG2-hydrazide-Boc, is a PEG linker containing an azide group and a Boc-protected hydrazide . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets play a crucial role in the formation of stable triazole linkages via Click Chemistry .
Mode of Action
The azide group in Azido-PEG2-t-Boc-hydrazide allows the compound to react with alkyne, BCN, or DBCO groups via Click Chemistry . This reaction results in the formation of a stable triazole linkage . Additionally, the Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide . This reactive hydrazide can then be coupled with various carbonyl groups .
Biochemical Pathways
The compound’s ability to form stable triazole linkages via click chemistry suggests that it may influence pathways involving molecules with alkyne, bcn, or dbco groups .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution within the body.
Result of Action
The primary result of Azido-PEG2-t-Boc-hydrazide’s action is the formation of stable triazole linkages via Click Chemistry . This reaction allows the compound to bind to molecules containing alkyne, BCN, or DBCO groups . The deprotection of the Boc group under mild acidic conditions also results in the formation of a reactive hydrazide, which can then be coupled with various carbonyl groups .
Action Environment
The action of Azido-PEG2-t-Boc-hydrazide can be influenced by environmental factors such as pH. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form a reactive hydrazide . This suggests that the compound’s action, efficacy, and stability may vary depending on the acidity of its environment.
Análisis Bioquímico
Biochemical Properties
The azide group in Azido-PEG2-t-Boc-hydrazide can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Molecular Mechanism
The molecular mechanism of Azido-PEG2-t-Boc-hydrazide involves its reaction with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction can occur in the presence of various biomolecules, potentially influencing their function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG2-t-Boc-hydrazide is synthesized through a series of chemical reactions involving the introduction of azide and Boc-protected hydrazide groups onto a PEG backbone. The azide group is typically introduced via nucleophilic substitution reactions, while the Boc-protected hydrazide is added through carbamate formation reactions. The reaction conditions often involve mild acidic or basic environments to facilitate the formation of the desired functional groups .
Industrial Production Methods
In industrial settings, the production of Azido-PEG2-t-Boc-hydrazide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG2-t-Boc-hydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to expose the reactive hydrazide group.
Coupling Reactions: The hydrazide group can be coupled with various carbonyl groups to form hydrazones and other derivatives.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions.
Hydrazones: Formed through coupling reactions with carbonyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG2-hydrazide: Similar structure but lacks the Boc protection, making it more reactive.
Azido-PEG3-t-Boc-hydrazide: Contains a longer PEG spacer, providing increased solubility and flexibility.
Uniqueness
Azido-PEG2-t-Boc-hydrazide is unique due to its combination of azide and Boc-protected hydrazide groups, which allows for versatile chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
tert-butyl N-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O5/c1-12(2,3)22-11(19)16-15-10(18)4-6-20-8-9-21-7-5-14-17-13/h4-9H2,1-3H3,(H,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNHRXFEKXQQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001117296 | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-56-5 | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-[3-[2-(2-azidoethoxy)ethoxy]-1-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001117296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)
![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

